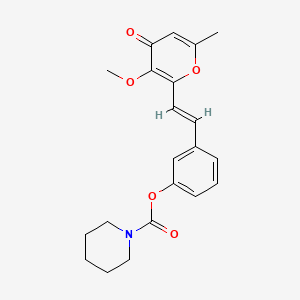
BuChE-IN-10
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of BuChE-IN-10 involves the preparation of pyranone-carbamate derivatives. The specific synthetic route and reaction conditions are typically proprietary and detailed in scientific literature.
Industrial Production Methods
Industrial production methods for this compound are not widely disclosed, but they likely involve large-scale organic synthesis techniques, including batch and continuous flow processes. These methods ensure high purity and yield of the compound, suitable for research and potential therapeutic applications .
Analyse Chemischer Reaktionen
Types of Reactions
BuChE-IN-10 primarily undergoes substitution reactions due to the presence of reactive functional groups such as carbamates and pyranones. It can also participate in oxidation and reduction reactions under specific conditions .
Common Reagents and Conditions
Common reagents used in the reactions involving this compound include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. Solvents like dimethyl sulfoxide (DMSO) and ethanol are frequently used to facilitate these reactions .
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reagents and conditions used. For instance, oxidation may yield oxidized derivatives of the pyranone ring, while reduction can lead to the formation of reduced carbamate derivatives .
Wissenschaftliche Forschungsanwendungen
BuChE-IN-10 has a wide range of scientific research applications:
Chemistry: Used as a model compound to study the inhibition of butyrylcholinesterase and its interactions with other molecules
Biology: Investigated for its role in modulating neuroinflammatory pathways and its potential neuroprotective effects
Medicine: Explored as a therapeutic agent for treating Alzheimer’s disease and other neurodegenerative disorders due to its selective inhibition of BuChE
Industry: Utilized in the development of new drugs and therapeutic agents targeting cholinesterase enzymes
Wirkmechanismus
BuChE-IN-10 exerts its effects by selectively inhibiting butyrylcholinesterase, an enzyme involved in the hydrolysis of esters of choline. This inhibition leads to increased levels of acetylcholine in the brain, which can help alleviate symptoms of neurodegenerative diseases like Alzheimer’s . The molecular targets include the active site of BuChE, where this compound binds and prevents the enzyme from interacting with its natural substrates .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Donepezil: A well-known acetylcholinesterase inhibitor used in Alzheimer’s treatment.
Rivastigmine: Another cholinesterase inhibitor with dual action on acetylcholinesterase and butyrylcholinesterase.
Galantamine: Primarily an acetylcholinesterase inhibitor with additional allosteric modulation of nicotinic receptors
Uniqueness of BuChE-IN-10
This compound is unique due to its high selectivity for butyrylcholinesterase over acetylcholinesterase, which reduces potential side effects associated with non-selective cholinesterase inhibitors. Its high blood-brain barrier permeability also enhances its effectiveness in treating central nervous system disorders .
Eigenschaften
Molekularformel |
C21H23NO5 |
|---|---|
Molekulargewicht |
369.4 g/mol |
IUPAC-Name |
[3-[(E)-2-(3-methoxy-6-methyl-4-oxopyran-2-yl)ethenyl]phenyl] piperidine-1-carboxylate |
InChI |
InChI=1S/C21H23NO5/c1-15-13-18(23)20(25-2)19(26-15)10-9-16-7-6-8-17(14-16)27-21(24)22-11-4-3-5-12-22/h6-10,13-14H,3-5,11-12H2,1-2H3/b10-9+ |
InChI-Schlüssel |
MOPDEKASFLNBJW-MDZDMXLPSA-N |
Isomerische SMILES |
CC1=CC(=O)C(=C(O1)/C=C/C2=CC(=CC=C2)OC(=O)N3CCCCC3)OC |
Kanonische SMILES |
CC1=CC(=O)C(=C(O1)C=CC2=CC(=CC=C2)OC(=O)N3CCCCC3)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


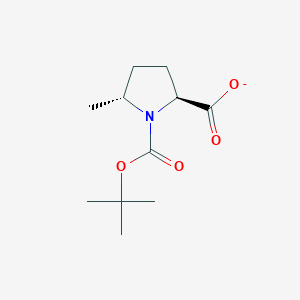

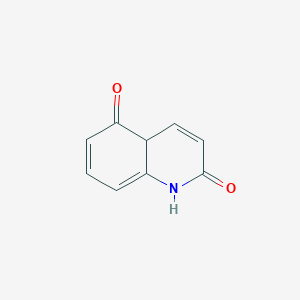
![tert-butyl 5-boranyl-2-oxo-1H-spiro[indole-3,4'-piperidine]-1'-carboxylate](/img/structure/B12364431.png)
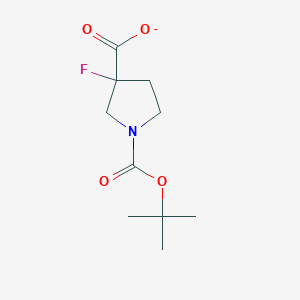

![[(1S,3'R,4S,5R)-2-penta-1,3-diynoxyspiro[6-oxabicyclo[3.1.0]hex-2-ene-4,6'-oxane]-3'-yl] 3-methylbutanoate](/img/structure/B12364449.png)
![(7Z,10Z)-12-[3-[(Z)-oct-2-enyl]oxiran-2-yl]dodeca-7,10-dienoic acid](/img/structure/B12364453.png)

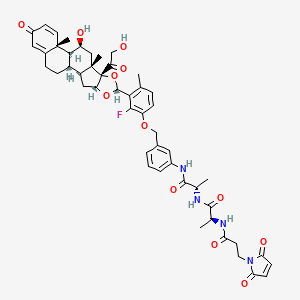
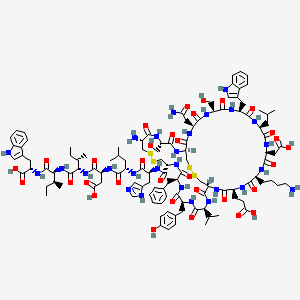
![Quinolino[2,3-b]acridine-7,14-dione](/img/structure/B12364473.png)
![3,5-diamino-6-chloro-N-[(E)-hydrazinylidenemethyl]pyrazine-2-carboxamide;dihydrate;hydrochloride](/img/structure/B12364477.png)
![2-[4-[2-[[(2S)-1-[[(2S)-1-[[(2R)-1-[[(2S)-1-[[(2S)-1-amino-6-[[(2R)-2-[[(2E)-2-(carbamothioylhydrazinylidene)acetyl]amino]-3-sulfanylpropanoyl]amino]-1-oxohexan-2-yl]amino]-6-[[2-[[4-[2-(1H-imidazol-5-yl)ethylamino]-4-oxobutanoyl]amino]acetyl]amino]-1-oxohexan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-6-[[2-[[4-[2-(1H-imidazol-5-yl)ethylamino]-4-oxobutanoyl]amino]acetyl]amino]-1-oxohexan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-2-oxoethyl]-7,10-bis(carboxymethyl)-1,4,7,10-tetrazacyclododec-1-yl]acetic acid](/img/structure/B12364493.png)
